![molecular formula C9H7ClOS B1404064 (7-氯代-苯并[b]噻吩-2-基)-甲醇 CAS No. 1171926-62-7](/img/structure/B1404064.png)
(7-氯代-苯并[b]噻吩-2-基)-甲醇
概述
描述
(7-Chlorobenzo[b]thiophen-2-yl)methanol is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a chlorine atom at the 7th position and a methanol group at the 2nd position of the benzo[b]thiophene ring imparts specific chemical and biological properties to this compound.
科学研究应用
(7-Chlorobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability .
Result of Action
Thiophene derivatives are known to exert a variety of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
(7-Chloro-benzo[b]thiophen-2-yl)-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including (7-Chloro-benzo[b]thiophen-2-yl)-methanol, have been shown to exhibit kinase inhibition, which can modulate signal transduction pathways . Additionally, this compound may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
The effects of (7-Chloro-benzo[b]thiophen-2-yl)-methanol on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of (7-Chloro-benzo[b]thiophen-2-yl)-methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may inhibit the activity of kinases by binding to their active sites, thereby blocking signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Chloro-benzo[b]thiophen-2-yl)-methanol may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of (7-Chloro-benzo[b]thiophen-2-yl)-methanol is crucial for its long-term effects on cellular function, as degradation products may exhibit altered activity and toxicity profiles .
Dosage Effects in Animal Models
The effects of (7-Chloro-benzo[b]thiophen-2-yl)-methanol vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that the biological activity of (7-Chloro-benzo[b]thiophen-2-yl)-methanol is dose-dependent .
Metabolic Pathways
(7-Chloro-benzo[b]thiophen-2-yl)-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. For example, cytochrome P450 enzymes play a crucial role in the metabolism of thiophene derivatives, including (7-Chloro-benzo[b]thiophen-2-yl)-methanol . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that may exhibit different biological activities . Additionally, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of (7-Chloro-benzo[b]thiophen-2-yl)-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For instance, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and detoxification . Additionally, binding proteins may facilitate the distribution of the compound within tissues, impacting its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of (7-Chloro-benzo[b]thiophen-2-yl)-methanol is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may localize to the mitochondria, where it can influence energy production and apoptosis . Additionally, its localization to the nucleus may enable it to modulate gene expression by interacting with transcription factors and other regulatory proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorobenzo[b]thiophen-2-yl)methanol typically involves the chlorination of benzo[b]thiophene followed by the introduction of a methanol group. One common method includes the reaction of benzo[b]thiophene with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 7th position. This is followed by a reaction with formaldehyde and a reducing agent to introduce the methanol group at the 2nd position.
Industrial Production Methods
Industrial production of (7-Chlorobenzo[b]thiophen-2-yl)methanol may involve large-scale chlorination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
(7-Chlorobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-formaldehyde or (7-Chloro-benzo[b]thiophen-2-yl)-carboxylic acid.
Reduction: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-methyl or (Benzo[b]thiophen-2-yl)-methanol.
Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine and methanol groups.
(7-Chloro-benzo[b]thiophene): Lacks the methanol group.
(Benzo[b]thiophen-2-yl)-methanol: Lacks the chlorine atom.
Uniqueness
(7-Chlorobenzo[b]thiophen-2-yl)methanol is unique due to the presence of both the chlorine atom and the methanol group, which confer specific chemical and biological properties
属性
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKLPWNVJZSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

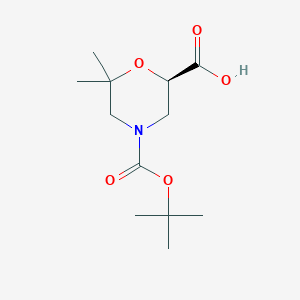
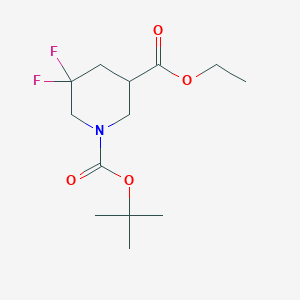
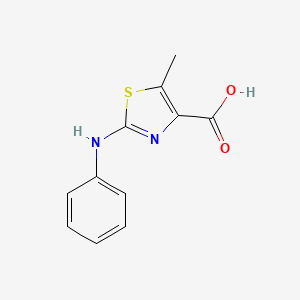

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)

![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
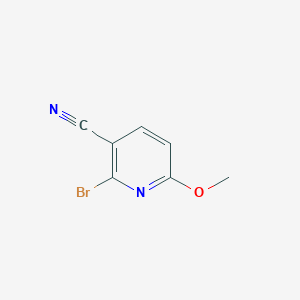
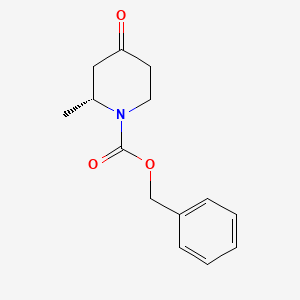
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
